MCPA-sodium

Catalog No.
S1539682
CAS No.
3653-48-3
M.F
C9H9ClNaO3
M. Wt
223.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MCPA-sodium

CAS Number

3653-48-3

Product Name

MCPA-sodium

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid

Molecular Formula

C9H9ClNaO3

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);

InChI Key

PMNFTMSSBYQNTK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+]

solubility

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/
INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9
SOL IN CARBON TETRACHLORIDE
Free acid insol in water but sodium and amine salts are soluble
Sol in benzene
For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.
Solubility in water: none

Synonyms

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na]

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+]

The exact mass of the compound MCPA-sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

MCPA-sodium (CAS: 3653-48-3) is the sodium salt form of 2-methyl-4-chlorophenoxyacetic acid, a widely utilized phenoxy-class systemic herbicide that acts as a synthetic auxin. In agricultural and industrial procurement, MCPA-sodium is prioritized for its exceptional water solubility, non-volatile nature, and specific selectivity profile. While the parent MCPA acid provides the core herbicidal activity by disrupting plant cell growth, formulating it as a sodium salt fundamentally alters its physicochemical properties, enabling high-concentration aqueous delivery systems and water-soluble granules without the need for organic solvents [1]. This makes MCPA-sodium a critical baseline material for formulators requiring stable, low-drift, and highly bioavailable broadleaf weed control solutions .

Generic substitution of MCPA-sodium with other phenoxy herbicides or different MCPA forms fails due to strict formulation and application constraints. Replacing MCPA-sodium with the free MCPA acid is unviable for aqueous formulations because the free acid has extremely low water solubility (~0.825 g/L), requiring the addition of undesirable organic solvents or emulsifiers to achieve commercial concentrations [1]. Substituting with MCPA-esters (such as MCPA 2-ethylhexyl ester) introduces significant volatility, creating unacceptable vapor drift hazards when applied near sensitive non-target crops [2]. Furthermore, attempting to substitute MCPA-sodium with the cheaper 2,4-D sodium salt often results in severe phytotoxicity in sensitive crops like oats, peas, and flax, as MCPA-sodium possesses a distinct and superior crop safety margin .

Aqueous Solubility and Solvent-Free Formulation Capacity

MCPA-sodium exhibits massive water solubility compared to the parent acid, fundamentally changing how the active ingredient can be processed and formulated. While MCPA free acid has a solubility of only 825 mg/L at 25°C, MCPA-sodium can dissolve up to 866,000 mg/L (866 g/L)[1]. This >1000-fold increase allows manufacturers to produce high-load aqueous solutions (e.g., 300 g a.e./L) and water-soluble granules without relying on volatile organic solvents [2].

Evidence DimensionWater solubility at 25°C
Target Compound DataUp to 866 g/L
Comparator Or BaselineMCPA free acid (0.825 g/L)
Quantified Difference>1000-fold higher aqueous solubility
ConditionsAqueous solution at 25°C

Enables the procurement and manufacture of highly concentrated, solvent-free liquid or granular formulations, reducing toxicity and flammability in handling.

Volatility Reduction and Vapor Drift Mitigation

The salt formulation of MCPA-sodium renders it non-volatile under standard application conditions, contrasting sharply with esterified formulations. MCPA-esters (like MCPA-2-EHE) are lipophilic and exhibit higher vapor pressures, making them prone to volatilization and subsequent off-target vapor drift [1]. MCPA-sodium eliminates this vapor drift hazard, ensuring the herbicide remains localized to the target application zone.

Evidence DimensionVapor drift potential
Target Compound DataNon-volatile salt (negligible vapor drift)
Comparator Or BaselineMCPA esters (higher vapor pressure, prone to volatilization)
Quantified DifferenceElimination of vapor-phase off-target mobility
ConditionsStandard field application temperatures

Essential for procurement when applications occur in mixed-crop agricultural zones where adjacent broadleaf crops are highly susceptible to phenoxy herbicide drift.

Crop Tolerance Margin in Sensitive Rotations

While 2,4-D is a common and cheaper in-class substitute, MCPA-sodium provides a significantly wider margin of crop safety for specific sensitive species. Head-to-head agronomic data indicates that MCPA-sodium is highly selective and exhibits greater crop tolerance than 2,4-D on oats, peas, flax, and undersown cereals, while maintaining equivalent efficacy against target weeds like wild mustard and Canada thistle .

Evidence DimensionCrop tolerance / Phytotoxicity
Target Compound DataHigh tolerance in oats, peas, and flax
Comparator Or Baseline2,4-D sodium (lower tolerance, higher injury risk)
Quantified DifferenceSuperior crop safety with equivalent target weed mortality
ConditionsPost-emergence application on sensitive crop species

Prevents costly yield losses from phytotoxicity, justifying the selection of MCPA-sodium over 2,4-D in specific agricultural rotations.

Soil Mineralization Dynamics

The degradation pathways of MCPA and 2,4-D differ significantly depending on soil texture, impacting their environmental persistence. In a comparative 100-day incubation study, the maximum degree of mineralization for MCPA reached 46% (peaking in loamy sand and silt loam soils), whereas 2,4-D mineralization did not exceed 30% across the tested soils [1]. Furthermore, 2,4-D loss was heavily driven by volatilization (up to 46.6%), whereas MCPA dissipated primarily through microbial mineralization [1].

Evidence DimensionMaximum soil mineralization degree (100 days)
Target Compound DataUp to 46%
Comparator Or Baseline2,4-D (Maximum 30%)
Quantified Difference16% higher absolute mineralization ceiling
Conditions100-day incubation in loamy sand and silt loam soils

Informs the selection of herbicides for environments where rapid microbial degradation is preferred over volatilization-driven dissipation.

High-Concentration Solvent-Free Herbicide Manufacturing

Directly downstream of its >1000-fold higher solubility compared to the free acid, MCPA-sodium is the optimal precursor for manufacturing high-load (e.g., 300 g/L) aqueous solutions and water-soluble granules (WSG). This allows formulators to bypass the use of volatile organic solvents required for MCPA esters or acid, streamlining processability and improving the safety profile of the final commercial product [1].

Weed Management in Drift-Sensitive Agricultural Zones

Because MCPA-sodium is a non-volatile salt, it is the preferred choice for broadleaf weed control in fields adjacent to susceptible non-target crops (such as vineyards or broadleaf vegetables). Unlike MCPA esters, which can volatilize and drift under warm conditions, MCPA-sodium remains localized, mitigating the liability of off-target phytotoxicity [2].

Selective Broadleaf Control in Flax and Pea Rotations

Leveraging its superior crop tolerance margin over 2,4-D, MCPA-sodium is specifically procured for post-emergence application in sensitive crops like flax, peas, and oats. It successfully eliminates competing weeds like wild mustard without inducing the stunting or yield reduction that typically occurs when 2,4-D is applied to these specific species .

Physical Description

White solid; [Hawley] Slightly beige solid; [MSDSonline]
WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

White to light brown solid flakes, crystal powder or liquid.
Plates from benzene or toluene
White crystalline solid (pure compd)
Colorless crystalline solid (pure)

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.0137911 g/mol

Monoisotopic Mass

223.0137911 g/mol

Heavy Atom Count

14

Density

1.56 @ 25 °C/15.5 °C
Relative density (water = 1): 1.3

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and nitrogen oxides/.
WHEN HEATED TO DECOMP, IT EMITS TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

118-119 °C
Melting point: 115-117 °C /technical grade MCPA/
113-119 °C

UNII

D888C394VO

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000059 [mmHg]
5.90X10-6 mm Hg
Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol.

Other CAS

3653-48-3

Absorption Distribution and Excretion

... NOT ABSORBED THROUGH SKIN TO ANY APPRECIABLE EXTENT ... . /2,4-D/
(14)C MCPA ... INJECTED IV INTO PREGNANT MICE, WHICH WERE THEN STUDIED BY AUTORADIOGRAPHY AT INTERVALS OF 5 MIN TO 72 HR. DISTRIBUTION PATTERN WAS CHARACTERIZED BY HIGH CONCN IN BLOOD UP TO 4 HR & ACCUMULATION IN VISCERAL YOLK SAC EPITHELIUM UP TO 24 HR AFTER INJECTION. RADIOACTIVE SUBSTANCE PASSED THE PLACENTA, BUT FETAL TISSUES NEVER REACHED CONCN OF THE MATERNAL TISSUES. RADIOACTIVITY WAS ELIMINATED FROM FETUSES & MOTHERS BY 24 HR AFTER INJECTION.
WHEN ADMINISTERED TO RATS BY STOMACH TUBE, THE HIGHEST CONCENTRATIONS OF (14)C MCPA IN THE TISSUES WAS REACHED IN 2-8 HR & THEN DECLINED RAPIDLY. DURING THE FIRST 24 HOURS 92.3% OF THE DOSE WAS DISCOVERED IN URINE & 6.8% IN THE FECES.
ABOUT 50% OF THE TOTAL DOSE WAS DETECTED IN URINE OF 4 VOLUNTEERS WITHIN 48 HR AFTER EACH INGESTED 5 MG OF MCPA. FIVE DAYS AFTER INGESTION, THE CONCENTRATION IN THE URINE WAS BELOW THE DETECTABLE LEVEL OF 0.02 PPM.
For more Absorption, Distribution and Excretion (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS 4-CHLORO-2-HYDROXYMETHYLPHENOXYACETIC ACID & N-(4-CHLORO-2-METHYLPHENOXYACETYL)-L-ASPARTIC ACID IN RAPE & IN CAMPION. YIELDS 4-CHLORO-2-METHYLPHENOXYACETYL-BETA-D-GLUCOSE PROBABLY IN RAPE. /FROM TABLE/
... 2-METHYL-4-CHLOROPHENOL WAS DETECTED IN MILK OF DAIRY COWS & IN KIDNEYS OF SHEEP & CATTLE.
ARTHROBACTER SP AND FLAVOBACTERIUM PEREGRINUM DEGRADED MCPA TO 4-CHLORO-2-METHYLPHENOL. FLAVOBACTERIUM FURTHER OXIDIZED PHENOL TO RELEASE ALL CHLORIDE. ASPERGILLUS NIGER VAN TIEGH ALSO METABOLIZED MCPA TO 4-CHLORO-2-METHYL-5-HYDROXYPHENOXYACETIC ACID.
... GRAM-NEGATIVE SOIL BACTERIUM METABOLIZED MCPA TO 5-CHLORO-O-CRESOL, A COMPOUND BELIEVED TO BE 6-HYDROXY-MCPA & ALPHA-METHYL-GAMMA-CARBOXYMETHYLENE-DELTA ALPHA-BUTENOLIDE.
For more Metabolism/Metabolites (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.
CDDs are absorbed through oral, inhalation, and dermal routes of exposure. CDDs are carried in the plasma by serum lipids and lipoproteins, distributing mainly to the liver and adipose tissue. CDDs are very slowly metabolized by the microsomal monooxygenase system to polar metabolites that can undergo conjugation with glucuronic acid and glutathione. They may increase the rate of their own metabolism by inducing CDDs induce both phase I and phase II enzymes. The major routes of excretion of CDDs are the bile and the feces, though smaller amounts are excreted in the urine and via lactation. (L177)

Associated Chemicals

2-Methyl-4-chlorophenoxyacetic acid sodium salt;3653-48-3

Wikipedia

MCPA

Use Classification

Agrochemicals -> Pesticides
Herbicides, Transformation products
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

CHLORINATION OF O-CRESOL FOLLOWED BY REACTION WITH THE SODIUM SALT OF MONOCHLOROACETIC ACID
Ethylmercaptan + 2-methyl-4-chlorophenoxyacetic acid (thioesterification)

General Manufacturing Information

Acetic acid, 2-(4-chloro-2-methylphenoxy)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Avoid spray drifts onto susceptible plants such as grapes, tomatoes, & cotton.
SELECTIVE FOLIAGE BROADLEAF KILLER, SIMILAR TO 2,4-D. MORE SELECTIVE THAN 2,4-D @ EQUAL RATES ON CEREALS, LEGUMES & FLAX. APPLICATION METHODS: AERIAL & GROUND APPLICATION; LOW-VOLUME SPRAY. RATES: USED @ RATES FROM 0.12 TO 1 LB AI/ACRE. USUAL CARRIER: WATER 2 TO 30 GAL/ACRE.
... Herbicide absorbed by the leaves and roots, with translocation. Concentrates in the meristematic regions, where it inhibits growth.
/MCPA/ is a systemic hormone-type selective herbicide.
For more General Manufacturing Information (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

ACTIVE INGREDIENTS ARE PRECIPITATED BY HYDROGEN CHLORIDE & EXTRACTED WITH CHLOROFORM. SOLVENT IS EVAPORATED, RESIDUE DISSOLVED IN ACETONE, & ABSORBANCE MEASURED @ CHARACTERISTIC IR WAVELENGTHS.
APPLICABLE TO DETERMINATION OF 2-METHYL-4-CHLOROPHENOXYACETIC ACID IN MUNICIPAL & INDUSTRIAL DISCHARGES BY GC USING ECD OR HALIDE DETECTOR.
HPLC PROCEDURE ALLOWING DIRECT SIMULTANEOUS SEPARATION & DETECTION OF HERBICIDES USED IN RICE CULTIVATION. DETECTION LIMITS OF 0.01-0.03 PPM.
DETERMINATION OF THE PESTICIDES MCPA BY LOW TEMPERATURE PHOSPHORIMETRY, MINIMUM DETECTABLE AMT WAS 0.2 PPM, WITH RANGE OF O.5-50 PPM.
For more Analytic Laboratory Methods (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

AFTER EXPOSURE, URINE SAMPLES WERE ANALYZED BY HPLC. 0.02 UG/ML WAS BELOW DETECTABLE LEVEL.

Storage Conditions

Keep in well-ventilated area.
Do not transport or store near fertilizers, seeds, insecticides, or fungicides.

Interactions

Probenecid increased the acute toxicity of chlorophenoxyacetic acids (2,4-D, 2,4,5-T and MCPA) in rats. Probenecid increased the brain to plasma ratios of all the three (14)C labelled chlorophenoxyacetic acids. The increase was due only partly to the displacement of chlorophenoxyacids from their binding sites in rat plasma proteins by probenecid. Probenecid did not change significantly the intracerebral distribution pattern of (14)C labelled chlorophenoxyacetic acids.

Stability Shelf Life

NONVOLATILE
The acid is chemically very stable.
Amine salt stable indefinitely. Ester stability depends upon formulations.

Dates

Last modified: 08-15-2023

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